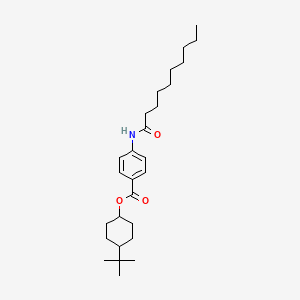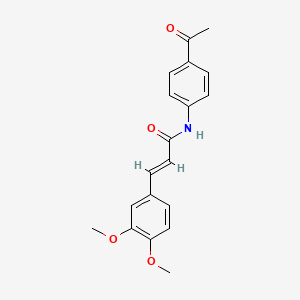
2,4,6-Tris(4-methoxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of three methoxyphenyl groups attached to the 2, 4, and 6 positions of the pyridine ring
準備方法
The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyridine can be achieved through multicomponent reactions involving commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . The reaction typically involves the use of Lewis acids to selectively synthesize the desired pyridine structure. The reaction conditions include mixing acetophenone, benzaldehyde, HMDS, and BF3·OEt2 in toluene at room temperature, followed by microwave irradiation .
化学反応の分析
2,4,6-Tris(4-methoxyphenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding phenolic derivatives .
科学的研究の応用
2,4,6-Tris(4-methoxyphenyl)pyridine has several scientific research applications. It is used in the modification of metal-organic frameworks to improve their photocatalytic performance for CO2 conversion . The compound’s electron-donating nature facilitates charge transfer, enhancing the binding affinity for CO2 and promoting its conversion to CO . Additionally, it is employed in the synthesis of various bioactive compounds and functional materials due to its versatile chemical reactivity .
作用機序
The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)pyridine involves its electron-donating properties, which enable charge transfer effects. This property is particularly useful in catalysis, where it induces strong binding affinities for substrates such as CO2, facilitating their conversion through various catalytic pathways . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
2,4,6-Tris(4-methoxyphenyl)pyridine can be compared with other similar compounds such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine and 2,4,6-tris(4-pyridyl)pyridine . These compounds share a similar pyridine core but differ in the substituents attached to the pyridine ring. The unique electron-donating properties of the methoxy groups in this compound distinguish it from its analogs, making it particularly effective in applications requiring strong electron-donating capabilities .
特性
CAS番号 |
33567-23-6 |
|---|---|
分子式 |
C26H23NO3 |
分子量 |
397.5 g/mol |
IUPAC名 |
2,4,6-tris(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C26H23NO3/c1-28-22-10-4-18(5-11-22)21-16-25(19-6-12-23(29-2)13-7-19)27-26(17-21)20-8-14-24(30-3)15-9-20/h4-17H,1-3H3 |
InChIキー |
RTMGDKKYPVPUHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-(2,4-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15014989.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15014992.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15015006.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15015013.png)

![2-[(2Z)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15015036.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015042.png)
![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)

![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15015060.png)
![N'-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15015061.png)
![N-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015062.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
